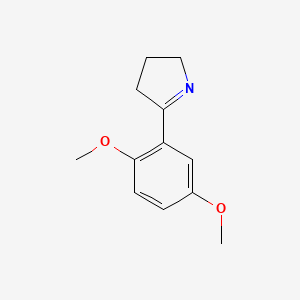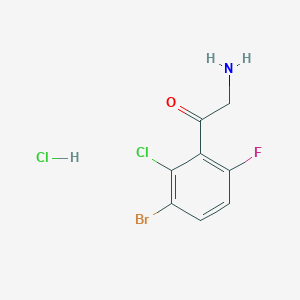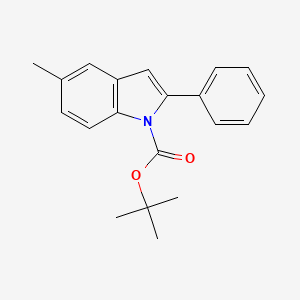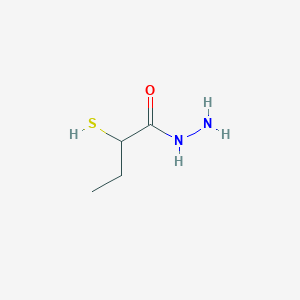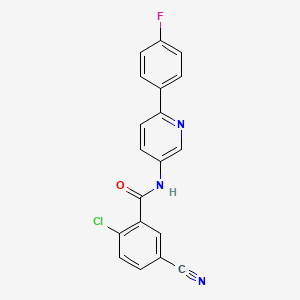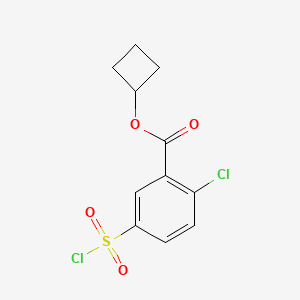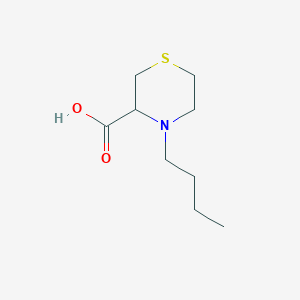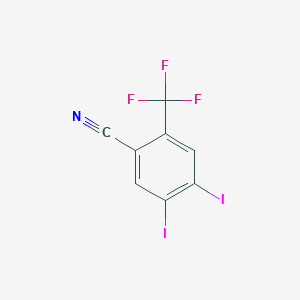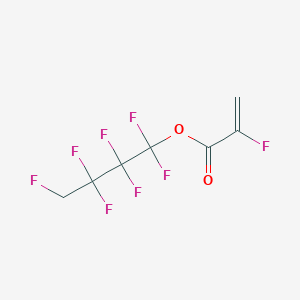
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate typically involves the esterification of 2-fluoroprop-2-enoic acid with 1,1,2,2,3,3,4-heptafluorobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used. The reactions are often conducted at low temperatures to control the addition process.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include fluorinated amides or thioesters.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Polymerization: Products include fluorinated polymers with applications in coatings, adhesives, and electronic materials.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s low surface energy allows it to interact with hydrophobic surfaces, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but contains a methacrylate group instead of a prop-2-enoate group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains fewer fluorine atoms and a hydroxyl group instead of an ester group.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: Contains a sulfonate group instead of a prop-2-enoate group.
Uniqueness
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is unique due to its combination of multiple fluorine atoms and the prop-2-enoate moiety. This combination imparts distinct chemical properties such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H4F8O2 |
|---|---|
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4-heptafluorobutyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C7H4F8O2/c1-3(9)4(16)17-7(14,15)6(12,13)5(10,11)2-8/h1-2H2 |
InChI-Schlüssel |
LRNANQMUBLDACA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OC(C(C(CF)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
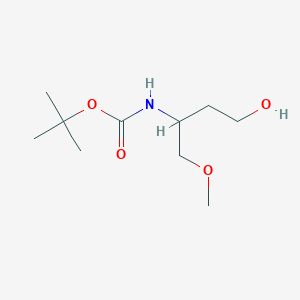
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
